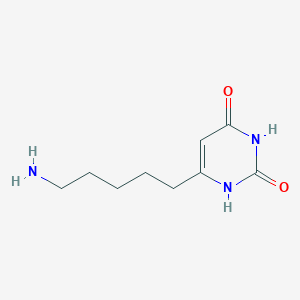
6-(5-Aminopentyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(5-Aminopentyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that features a pyrimidine ring substituted with an aminopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Aminopentyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of pyrimidine-2,4(1H,3H)-dione with 5-bromopentylamine under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(5-Aminopentyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can react with the pyrimidine ring under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(5-Aminopentyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids.
Medicine: Explored for its potential therapeutic applications, including as an antiviral and anticancer agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-(5-Aminopentyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with biological macromolecules such as DNA and proteins. The aminopentyl group allows the compound to form hydrogen bonds and electrostatic interactions with nucleic acids, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to its potential use as an antiviral or anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine-2,4(1H,3H)-dione: The parent compound without the aminopentyl substitution.
5-Aminopentylpyrimidine: A similar compound with different substitution patterns on the pyrimidine ring.
Uniqueness
6-(5-Aminopentyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the aminopentyl group, which enhances its ability to interact with biological macromolecules. This makes it a valuable compound for medicinal chemistry and biochemical research.
Properties
CAS No. |
474314-65-3 |
|---|---|
Molecular Formula |
C9H15N3O2 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
6-(5-aminopentyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H15N3O2/c10-5-3-1-2-4-7-6-8(13)12-9(14)11-7/h6H,1-5,10H2,(H2,11,12,13,14) |
InChI Key |
QZFDMVQBSXELRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=O)NC1=O)CCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















